4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-[1-(2-pyrrol-1-ylphenoxy)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(13-8-9-18-16(17)19-13)21-15-7-3-2-6-14(15)20-10-4-5-11-20/h2-12H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIITRAIBNSKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 4-chloro-2-pyrimidinamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is not fully understood, but it is believed to interact with specific molecular targets in cells. The pyrrole and pyrimidine rings may facilitate binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table highlights key differences between 4-{1-[2-(1H-Pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine and a closely related pyrimidine analog from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₁₆H₁₆N₄O | 280.33 | - 2-Pyrimidinamine - 1H-Pyrrole-attached phenoxyethyl |
- Electron-rich pyrrole enhances π-π stacking potential - Moderate polarity |
| 2-Amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone | C₁₂H₈F₃N₅O₃ | 327.22 | - Nitrophenylmethylene group - Trifluoromethyl at C6 - Pyrimidinone backbone |
- Strong electron-withdrawing groups (NO₂, CF₃) - Higher molecular weight |
Key Differences and Implications
Substituent Effects: The target compound’s 1H-pyrrole group (electron-donating) contrasts with the nitrophenyl (electron-withdrawing) and trifluoromethyl groups in the analog . These differences influence electronic properties: the pyrrole may enhance solubility in polar solvents, while the nitro and CF₃ groups in the analog could reduce solubility but improve metabolic stability. The pyrimidinone backbone in the analog (vs. pyrimidinamine in the target) introduces a ketone group, altering hydrogen-bonding capacity and acidity.
Molecular Weight and Drug-Likeness :
- The analog’s higher molecular weight (327.22 vs. 280.33) may affect bioavailability, as molecules >300 g/mol often face challenges in passive diffusion across membranes.
Synthetic Considerations :
- While synthesis details for the target compound are absent, demonstrates the use of acetonitrile and triethylamine in pyrimidine-related syntheses, suggesting similar polar aprotic solvents might be employed . The analog’s nitro and CF₃ groups likely require specialized reagents (e.g., fluorinating agents), increasing synthetic complexity.
Broader Context of Phenoxyethyl Derivatives
These analogs typically exhibit beta-blocker activity (e.g., betaxolol hydrochloride in ) , highlighting the pharmacological versatility of phenoxyethyl groups. Key contrasts include:
Biological Activity
4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. Notably, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial enzymes in nucleotide synthesis.
Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that derivatives of pyrimidinamine compounds exhibit potent inhibition against DHFR. For instance, one study reported an IC50 value of 60 nM for a related compound, showcasing the potential for significant anti-tumor activity through the inhibition of folate metabolism in cancer cells .
Thymidylate Synthase Inhibition
In addition to DHFR, compounds similar to this compound have shown inhibitory effects on TS. This dual inhibition mechanism enhances their therapeutic potential against various malignancies by disrupting DNA synthesis pathways .
Data Table: Biological Activity Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | 60 nM | |
| TS Inhibition | Thymidylate Synthase | 90 nM | |
| Tumor Cell Growth Inhibition | Various Tumor Cell Lines | ≤ 10 nM |
Research Findings
Several studies have highlighted the promising biological activities of pyrimidinamine derivatives:
- A study demonstrated that modifications at specific positions on the pyrimidine ring can enhance potency against cancer cell lines. For example, a derivative with a methyl group at position 5 showed improved inhibitory activity compared to its parent compound .
- Another investigation into structural modifications revealed that increasing hydrophobic interactions through alkyl substitutions significantly improved the selectivity and potency against target enzymes .
Q & A
Q. What are the key considerations for synthesizing 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine with high purity?
- Methodological Answer :
Synthesis requires precise control of reaction conditions (temperature, pH, solvent system) and stepwise purification. For pyrimidine derivatives, nucleophilic substitution or coupling reactions are common. For example, thionyl chloride-mediated chlorination followed by nucleophilic displacement (e.g., with pyrrole derivatives) can yield intermediates . Post-synthesis, techniques like recrystallization (using petroleum ether/ethyl acetate mixtures) and column chromatography are critical for purity. Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity and rule out byproducts .
Q. How can researchers optimize reaction conditions for this compound using statistical experimental design?
- Methodological Answer :
Employ Design of Experiments (DoE) frameworks to minimize trial-and-error. For instance, a central composite design or Box-Behnken model can optimize variables (temperature, molar ratios, catalyst loading). Statistical software (e.g., JMP, Minitab) helps analyze interactions between parameters. This approach reduces the number of experiments while maximizing yield and reproducibility . Post-optimization, validate results through ANOVA to confirm significance of factors.
Q. What analytical techniques are most reliable for characterizing this compound’s solubility and stability?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC-UV quantification across solvents (e.g., DMSO, water, ethanol). For poorly soluble compounds, employ surfactants or co-solvents and validate via dynamic light scattering (DLS).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis, oxidation) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitution or cross-coupling reactions. Pair computational results with ICReDD’s feedback loop , integrating experimental data to refine quantum chemical models . For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring.
Q. How should researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).
- Data Triangulation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent effects, protein binding).
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and affinity discrepancies .
Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in drug discovery?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., replacing pyrrole with other heterocycles).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron density, steric bulk) with activity. Validate models via leave-one-out cross-validation.
- Crystallography : Solve X-ray structures of the compound bound to targets (e.g., kinases) to identify critical interactions .
Q. How can researchers leverage machine learning to predict the compound’s environmental fate or toxicological profile?
- Methodological Answer :
Train models on databases like PubChem or ChEMBL using descriptors (logP, topological polar surface area). Algorithms like random forest or neural networks can predict biodegradability or toxicity endpoints (e.g., LD50). For environmental fate, integrate molecular dynamics simulations to assess atmospheric lifetime or soil adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
